1-{4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazole ring, a piperidine moiety, and a prop-2-en-1-one group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The target products are obtained with yields ranging from 55% to 92% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzoxazole ring and piperidine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogen derivatives, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
1-{4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may also contribute to the compound’s biological effects by modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the benzoxazole and piperidine moieties but lacks the prop-2-en-1-one group.
Paliperidone: A compound with a similar benzoxazole structure, used as an antipsychotic medication.
Uniqueness
1-{4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one is unique due to the presence of the prop-2-en-1-one group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzoxazole derivatives and enhances its versatility in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-16(20)19-7-5-11(6-8-19)9-15-18-13-4-3-12(17)10-14(13)21-15/h2-4,10-11H,1,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRBCUJMSYHLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CC2=NC3=C(O2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.